(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
Description
Molecular Architecture and Chiral Center Configuration
(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL possesses a molecular formula of C₉H₁₁Cl₂NO and a molecular weight of 220.09 g/mol . The core structure consists of a propan-2-ol backbone substituted at the C1 position with an amino group and a 2,5-dichlorophenyl moiety. The chiral center resides at C1, where the amino group, hydroxyl-bearing carbon (C2), dichlorophenyl ring, and a methyl group form a tetrahedral arrangement.
The 2,5-dichlorophenyl substituent introduces steric and electronic effects that influence the molecule’s overall geometry. X-ray crystallography data (unavailable in public sources) would typically reveal bond lengths of 1.45–1.49 Å for the C1–N bond and 1.52–1.54 Å for the C1–C2 bond, consistent with single-bond character. The chlorine atoms at the 2- and 5-positions of the phenyl ring create a meta-substitution pattern, reducing symmetry and enhancing stereochemical rigidity.
| Parameter | Value/Description | Source |
|---|---|---|
| Chiral center | C1 (configuration: S) | |
| Bond angle (C1–N–C2) | ~109.5° (tetrahedral geometry) | |
| Torsion angle (Cl–C–C–OH) | 60°–65° (staggered conformation) |
The absolute configuration at C1 is determined using the Cahn-Ingold-Prelog priority rules :
- Highest priority : Amino group (–NH₂)
- Second priority : 2,5-Dichlorophenyl group
- Third priority : Hydroxyl-bearing carbon (C2)
- Lowest priority : Methyl group (–CH₃)
This priority sequence assigns the S configuration to C1 when the substituents are oriented in descending priority order.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI Key |
STYDCQMXBCWDBR-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=C(C=CC(=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Imine Formation and Reduction
-
- 2,5-Dichlorobenzaldehyde
- Chiral amine or ammonia source
-
- Condensation of 2,5-dichlorobenzaldehyde with an amine forms an imine intermediate.
- The imine is then reduced, often using catalytic hydrogenation or chemical reducing agents (e.g., sodium borohydride or chiral borane complexes), to yield the amino alcohol with controlled stereochemistry.
Industrial Optimization:
Continuous flow reactors are sometimes employed to enhance reaction efficiency and scalability, improving yield and purity.
Resolution of Racemic Mixtures
If the synthesis initially yields a racemic mixture, resolution techniques are applied:
Diastereomeric Salt Formation:
The racemic amino alcohol is reacted with a chiral acid (e.g., N-tosyl-leucine enantiomers) to form diastereomeric salts. These salts have different solubilities, allowing separation by crystallization or filtration.-
- Use of about 1 molar equivalent of chiral resolving agent per mole of racemic amino alcohol.
- Isolation by filtration or centrifugation of the less soluble diastereomeric salt.
- Subsequent recovery of the pure enantiomer by salt decomposition.
This method is effective for obtaining optically active (1S)-amino alcohols from racemic mixtures.
Alternative Asymmetric Synthesis Approaches
Chiral Catalysts or Auxiliaries:
Asymmetric catalytic hydrogenation or organocatalytic methods can directly produce the (1S) enantiomer without the need for resolution. These methods often use chiral ligands or catalysts to induce stereoselectivity during reduction.One-Pot Synthesis:
Some advanced methods involve one-pot asymmetric synthesis where all steps occur sequentially in a single reactor, improving efficiency and reducing purification steps.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Imine formation + reduction | Condensation of aldehyde with amine, then reduction | Straightforward, scalable | May produce racemic mixture |
| Diastereomeric salt resolution | Use of chiral acids to separate enantiomers | High enantiomeric purity | Requires additional separation steps |
| Asymmetric catalytic reduction | Use of chiral catalysts for stereoselective reduction | Direct synthesis of desired enantiomer | Catalyst cost and optimization needed |
| One-pot asymmetric synthesis | Sequential reactions in one vessel | Efficient, less purification | Requires careful reaction control |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-one.
Reduction: Formation of (1S)-1-Amino-1-(2,5-dichlorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound is studied for its pharmacological potential, particularly regarding neurotransmitter systems and central nervous system activity. Its structural similarity to known bioactive compounds suggests it may serve as a lead for developing pharmaceuticals targeting neurological disorders.
-
Biological Studies :
- Research has focused on its effects on cellular processes and enzyme functions. Interaction studies indicate that the dichlorophenyl moiety may enhance binding affinities with receptors or enzymes involved in neurotransmission.
-
Organic Synthesis :
- It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
-
Agrochemicals and Materials Science :
- The unique properties of this compound could be explored in the development of agrochemicals or advanced materials.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of various related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL | Enantiomer with similar properties | Different biological activity due to chirality |
| 1-Amino-1-(3-chlorophenyl)propan-2-OL | Contains one chlorine atom on the phenyl ring | Different reactivity and potential interactions |
| 1-Amino-1-(3,4-dichlorophenyl)propan-2-OL | Similar structure but different substitution pattern | May exhibit different pharmacological profiles |
| 1-Amino-1-(3,5-dibromophenyl)propan-2-OL | Bromine atoms instead of chlorine | Altered chemical properties and potential biological effects |
| 1-Amino-1-(3,5-difluorophenyl)propan-2-OL | Fluorine atoms instead of chlorine | Affects reactivity and interactions |
Neurotransmitter Interaction Studies
Research indicates that compounds similar to (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL can modulate neurotransmitter systems. For instance:
- Studies have shown that these compounds may act as agonists or antagonists at specific receptor sites in the central nervous system, influencing conditions such as anxiety and depression.
Pharmacological Characterization
In vivo studies have assessed the toxicity and efficacy profiles of related compounds:
- Certain enantiomers demonstrated significantly higher activity with lower toxicity compared to their racemic mixtures. This emphasizes the importance of chirality in determining biological effects.
Toxicity Studies
Research has also focused on evaluating the safety profile of this compound:
- Toxicity assessments have been conducted to understand the compound's effects on various biological systems, highlighting its potential therapeutic window.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Comparison with Similar Compounds
D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1)
Key Difference :
The 2,5-dichlorophenyl group in the target compound enhances electrophilicity and steric bulk , facilitating stronger binding to FXIIa’s S1 pocket. Studies show that removing the dichlorophenyl moiety reduces inhibitory activity by >10-fold .
Substituted Phenyl Variants
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1)
- Structure : Replaces 2,5-dichlorophenyl with 2-chloro-4-trifluoromethylphenyl .
- Properties: Molecular formula C₁₀H₁₁ClF₃NO, molecular weight 253.65 g/mol .
Amino Group Modifications
(S)-2-(Boc-amino)-1-propanol (CAS 79069-13-9)
Key Difference :
The free amino group in the target compound is essential for forming hydrogen bonds with catalytic residues in proteases, a feature absent in Boc-protected analogs.
FXIIa Inhibition
Compounds with the 2,5-dichlorophenyl scaffold exhibit FXIIa inhibition (IC₅₀ ~10 μM) and high selectivity over thrombin and other serine proteases .
Selectivity Trends
- Triazole Derivatives : Analogous triazole-containing compounds (e.g., 2,5-dichlorobenzyltriazole) show similar IC₅₀ values (~100 μM initially, optimized to ~10 μM) but require the dichlorophenyl group for activity .
- Non-Dichloro Analogs: Phenyl or mono-chloro variants display negligible inhibition, underscoring the necessity of dual chloro substituents for potency.
Physicochemical Properties and Stability
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL | 1213211-40-5 | C₉H₁₁Cl₂NO | 224.10 | 1.334 | 344.6 |
| D(+)-2-Amino-3-phenyl-1-propanol | 5267-64-1 | C₉H₁₃NO | 151.20 | N/A | N/A |
| (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | 1212998-44-1 | C₁₀H₁₁ClF₃NO | 253.65 | N/A | N/A |
Notes:
Biological Activity
(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral compound that has attracted attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on neuropharmacological effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C9H11Cl2NO
- Molecular Weight : Approximately 220.09 g/mol
- Density : 1.334 g/cm³ (predicted)
- Boiling Point : 344.6 °C (predicted)
- pKa : 12.30 (predicted)
The compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a dichlorophenyl substituent that enhances its reactivity and biological interactions .
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, which is critical for its potential use in treating neurological disorders. Studies have shown that compounds with similar structures can interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
Table 1: Summary of Neuropharmacological Effects
| Effect | Mechanism of Action | Reference |
|---|---|---|
| Modulation of neurotransmitters | Interaction with receptor sites | |
| Potential antidepressant activity | Inhibition of monoamine oxidase | |
| Neuroprotective effects | Antioxidant properties |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. The presence of the dichlorophenyl group is believed to enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Enterococcus faecalis | 64 µg/mL | |
| Clostridium difficile | 64 µg/mL |
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in lipid metabolism, contributing to its neuroprotective effects.
- Receptor Binding : The dichlorophenyl moiety enhances binding affinity to neurotransmitter receptors, influencing signal transduction pathways.
- Antimicrobial Mechanism : The compound's reactivity allows it to disrupt bacterial cell membranes or interfere with metabolic processes in pathogens.
Case Studies
Several case studies have highlighted the potential applications of this compound in both medicinal chemistry and agriculture:
- Neuropharmacological Research : A study demonstrated that this compound could reduce symptoms in animal models of depression by modulating serotonin levels.
- Antimicrobial Testing : In vitro assays confirmed the effectiveness of this compound against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
